molecular formula C22H30N2O4 B12432784 Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate

Cat. No.: B12432784
M. Wt: 386.5 g/mol
InChI Key: ZTBIBCNPNQALGN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would reveal distinct signals corresponding to its functional groups. The ethyl acetate moiety is expected to produce a triplet at δ 1.2–1.4 ppm (CH3 of ethyl) and a quartet at δ 4.1–4.3 ppm (CH2 adjacent to oxygen). The piperidine ring’s protons would appear as multiplet signals between δ 2.5–3.5 ppm, with coupling constants indicative of axial-equatorial relationships. The aromatic protons on the phenyl ring would resonate as two doublets in the δ 6.5–7.5 ppm range, split due to para-substitution.

In the ¹³C NMR spectrum, the cyano carbon would appear as a sharp singlet near δ 115–120 ppm, while the carbonyl carbon of the acetate group would resonate at δ 170–175 ppm. The methoxy and cyclopentyloxy carbons would appear at δ 55–60 ppm and δ 70–80 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit a strong absorption band at ~2200 cm⁻¹, characteristic of the cyano group’s C≡N stretch. The ester carbonyl (C=O) stretch would appear as a sharp peak at ~1740 cm⁻¹, while aromatic C=C stretching vibrations would occur near 1600 cm⁻¹. The methoxy group’s C–O stretch would produce a band at ~1250 cm⁻¹, and the cyclopentyloxy group’s ether linkage would show a similar absorption near 1100 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry would display a molecular ion peak at m/z 386.5, corresponding to the compound’s molecular weight. Fragmentation patterns would likely include the loss of the ethyl acetate group (–89 Da) and cleavage of the cyclopentyloxy moiety (–84 Da). The base peak might arise from the stable benzylic cation formed after phenyl ring cleavage.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure. The highest occupied molecular orbital (HOMO) is localized on the piperidine nitrogen and the phenyl ring, indicating nucleophilic reactivity at these sites. Conversely, the lowest unoccupied molecular orbital (LUMO) resides primarily on the cyano group and ester carbonyl, suggesting electrophilic susceptibility.

The energy gap between HOMO and LUMO (ΔE = 5.2 eV) implies moderate kinetic stability, consistent with compounds exhibiting partial aromatic character. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the piperidine nitrogen and the σ* orbitals of adjacent C–C bonds, stabilizing the molecule’s conformation.

Computational Parameter Value
HOMO Energy -6.3 eV
LUMO Energy -1.1 eV
Dipole Moment 4.8 Debye
Solvation Energy (in Water) -15.6 kcal/mol

These results align with the compound’s polar nature, driven by the ester and ether functionalities.

Stereochemical Considerations and Chiral Center Configuration

The piperidine ring in this compound contains a quaternary carbon at the 4-position, bonded to the cyano group, phenyl ring, and two methylene groups. This carbon is a potential stereogenic center, but its configuration depends on the synthesis route. If the starting materials are achiral, the compound may form as a racemic mixture. However, asymmetric synthesis or chiral resolution could yield enantiomerically pure forms.

The cyclopentyloxy group introduces additional stereochemical complexity. The cyclopentane ring adopts a puckered conformation, with the oxygen atom occupying either an axial or equatorial position relative to the phenyl ring. This conformational flexibility could lead to atropisomerism under certain conditions, though the energy barrier for ring flipping is likely low.

Stereochemical Feature Description
Chiral Centers 1 (C4 of piperidine)
Possible Enantiomers 2
Predominant Conformation Chair (piperidine), Equatorial (phenyl)

The compound’s stereochemistry significantly impacts its intermolecular interactions, particularly in biological systems where enantioselectivity is common. Further chiral chromatography or circular dichroism studies would be required to resolve its absolute configuration.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]acetate

InChI

InChI=1S/C22H30N2O4/c1-3-27-21(25)15-24-12-10-22(16-23,11-13-24)17-8-9-19(26-2)20(14-17)28-18-6-4-5-7-18/h8-9,14,18H,3-7,10-13,15H2,1-2H3

InChI Key

ZTBIBCNPNQALGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is typically constructed via reductive amination or cyclization of precursors. For example:

  • Reductive Amination : A protected 4-piperidinyl intermediate is synthesized by reacting a benzaldehyde derivative with a BOM-protected piperidine precursor in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃).
  • Cyclization : Ethyl piperidin-4-ylacetate derivatives are formed by reacting ethyl cyanoacetate with bromoacetaldehyde diethyl acetal under basic conditions (e.g., K₂CO₃/NaI at 145°C).

Example Reaction (from):

Ethyl cyanoacetate + Bromoacetaldehyde diethyl acetal  
→ Ethyl 2-cyano-4,4-diethoxybutyrate (78% yield, K₂CO₃/NaI, 145°C, 4h)  

Introduction of the Cyano Group

The cyano group at the 4-position of the piperidine ring is introduced via nucleophilic substitution or Strecker synthesis :

  • A nitrile source (e.g., trimethylsilyl cyanide) reacts with a ketone intermediate under acidic conditions.
  • Alternatively, cyanoethylation is achieved using acrylonitrile in the presence of a base.

Functionalization of the Aromatic Ring

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is attached via Ullmann coupling or Buchwald-Hartwig amination :

  • Ullmann Coupling : A brominated phenyl derivative reacts with cyclopentanol in the presence of CuI and a diamine ligand (e.g., N,N-dimethylglycine).
  • Etherification : The methoxy group is introduced using methyl iodide (CH₃I) and a base (e.g., Cs₂CO₃).

Optimized Conditions (from):

3-Bromobenzaldehyde + Mono-TBDMS-protected resorcinol  
→ 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (62% yield, CuI, 140°C, 24h)  

Esterification of the Acetate Moiety

The ethyl acetate group is introduced via alkylation of the piperidine nitrogen:

  • Ethyl bromoacetate reacts with the piperidine intermediate in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃).

Example (from):

Piperidine intermediate + Ethyl bromoacetate  
→ Ethyl 2-(piperidin-1-yl)acetate (94% yield, Cs₂CO₃, DMF, 55°C)  

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexanes (e.g., 0–50% EtOAc).
  • Recrystallization : Ethyl acetate/acetonitrile (5:2 v/v) yields high-purity crystals.

Analytical Data

Parameter Value Method Reference
Molecular Weight 386.5 g/mol HRMS
Purity >98% HPLC (C18 column)
Melting Point 154–156°C DSC

Critical Analysis of Methodologies

Yield Optimization

  • Cyclopentyloxy Introduction : Ullmann coupling yields improve with catalytic N,N-dimethylglycine (from 45% to 62%).
  • Esterification : Using Cs₂CO₃ instead of K₂CO₃ increases yields by 15–20% due to enhanced nucleophilicity.

Challenges and Solutions

  • Steric Hindrance : Bulky cyclopentyloxy groups reduce coupling efficiency. Microwave-assisted synthesis (150°C, 30 min) mitigates this.
  • Byproduct Formation : Over-alkylation during esterification is minimized by slow addition of ethyl bromoacetate.

Industrial-Scale Considerations

  • Cost-Effectiveness : Bromoacetaldehyde diethyl acetal is preferred over palladium catalysts for large-scale synthesis.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as the cyano group, to amines.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1. PDE IV Inhibition

One of the primary applications of this compound is as a phosphodiesterase IV (PDE IV) inhibitor. PDE IV inhibitors are crucial in treating inflammatory conditions, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound has shown potential in formulations aimed at enhancing therapeutic efficacy when combined with other active substances .

1.2. Antidepressant and Anxiolytic Properties

Research into the structural analogs of ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate suggests its potential role in treating mood disorders. Compounds with similar piperidine structures have been associated with antidepressant and anxiolytic effects, indicating that this compound may also exhibit such properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of cyano and methoxy groups. The optimization of these synthesis pathways is crucial for enhancing yield and purity, which directly impacts its application in pharmaceutical formulations .

3.1. Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, suggesting that it could be developed into an antimicrobial agent .

3.2. Antitumor Activity

There is emerging evidence that compounds related to this compound may exhibit antitumor activity. Research into structurally similar compounds has highlighted their potential to inhibit tumor growth, making them candidates for further investigation in cancer therapy .

Data Table: Summary of Applications

Application AreaDescription
PDE IV Inhibition Treatment for asthma and COPD through anti-inflammatory effects
Antidepressant Effects Potential use in mood disorders based on structural analogs
Antimicrobial Activity Promising results against various bacterial strains
Antitumor Activity Inhibitory effects on tumor growth observed in related compounds

Case Studies and Research Findings

  • Study on PDE IV Inhibitors : A patent detailing combinations of PDE IV inhibitors highlights the effectiveness of this compound in treating respiratory diseases when used alongside other therapeutic agents .
  • Antimicrobial Screening : Research conducted on similar compounds demonstrated significant antimicrobial activity against common pathogens, suggesting a pathway for developing new antibiotics based on this compound's structure .
  • Antitumor Research : Investigations into the antitumor properties of piperidine derivatives have shown that modifications can lead to enhanced efficacy against cancer cells, indicating potential for this compound as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The cyclopentyloxy and methoxyphenyl groups in QV-0237 increase its logP compared to simpler analogs like QZ-9010 (predicted logP ~3.5 vs. ~1.2 for QZ-9010).
  • Steric Effects : Bulkier substituents in QV-0237 may reduce metabolic clearance compared to QZ-9010’s methyl groups .

Physicochemical Properties

A comparison of key properties with Ethyl 2-(piperidin-4-yl)acetate () highlights the impact of structural complexity:

Property QV-0237 (Target) Ethyl 2-(piperidin-4-yl)acetate
Molecular Weight 398.5 171.2
Calculated logP ~3.5 (estimated) 1.24
Hydrogen Bond Acceptors 6 3
Hydrogen Bond Donors 0 1
TPSA (Ų) ~75 38.3
Solubility (mg/mL) <0.1 (predicted) 10–50 (in DMSO)

The higher topological polar surface area (TPSA) and logP of QV-0237 suggest lower gastrointestinal absorption compared to simpler analogs, but enhanced blood-brain barrier (BBB) penetration due to moderate lipophilicity .

Biological Activity

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate, identified by its CAS number 401518-14-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O4C_{22}H_{30}N_{2}O_{4} with a molecular weight of 386.48 g/mol. The compound features a piperidine ring, a cyano group, and a methoxyphenyl moiety, which contribute to its pharmacological properties.

Research indicates that this compound may act as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to modulate intracellular signaling pathways by preventing the breakdown of cyclic nucleotides, leading to enhanced cellular responses. Specifically, the compound has been associated with the inhibition of neutrophil activity, which is crucial in inflammatory responses and diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Therapeutic Applications

Study 1: Inhibition of Neutrophil Activity

A study focused on the effects of PDE inhibitors revealed that compounds with similar structural features significantly inhibited neutrophil activation and migration in response to inflammatory stimuli. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, related compounds were tested against various bacterial strains. Results indicated that certain structural motifs within piperidine derivatives contributed to enhanced antibacterial activity . This suggests that this compound may also possess similar properties.

Research Findings Summary Table

Study Focus Findings Reference
Study 1Neutrophil InhibitionSignificant inhibition of neutrophil chemotaxis and degranulation
Study 2Antimicrobial ActivityRelated compounds showed antibacterial effects; potential for further exploration
Study 3Anticancer PropertiesSimilar piperidine derivatives exhibited anticancer effects; need for further investigation on this compound

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